molecular formula C28H56O15 B609240 m-PEG13-acid CAS No. 1239588-11-4

m-PEG13-acid

Cat. No. B609240
M. Wt: 632.74
InChI Key: RQQVDBLIIIQXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG13-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of m-PEG13-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or HATU . This forms a stable amide bond .


Molecular Structure Analysis

The molecular formula of m-PEG13-acid is C28H56O15 . It has a molecular weight of 632.74 .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

M-PEG13-acid has a molecular weight of 632.7 and a chemical formula of C28H56O15 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

  • Quantitative Analysis of Metabolites : m-PEG13-acid, as part of the polyethylene glycol family, is used in stable isotope labeling reagents for the quantitative analysis of low molecular weight metabolites in complex biological samples. This application is crucial in understanding cellular processes and disease mechanisms (Abello et al., 2008).

  • Biomedical and Biotechnological Enhancements : Chemical modification of proteins and other bioactive molecules with m-PEG13-acid or related derivatives can improve molecular properties for specific applications, such as increasing solubility and activity in organic solvents, reducing immunoreactivity, and prolonging clearance times (Inada et al., 1995).

  • Enhancing Material Properties : m-PEG13-acid is used in the synthesis and characterization of novel shear thickening fluids to enhance the impact resistance of materials, such as para-aramid fabrics. This application is significant in developing advanced materials with improved performance characteristics (Ghosh et al., 2020).

  • Drug Delivery Systems : m-PEG13-acid derivatives are employed in designing drug delivery systems, like nanoparticles and other carriers, to improve targeting efficiency and therapeutic effectiveness in treatments such as cancer therapy (Cheng et al., 2017).

  • Gene Delivery to Tumors : In gene therapy, m-PEG13-acid derivatives are used to overcome the 'PEG dilemma', enhancing the delivery of gene materials to tumors. This application is particularly important in the field of cancer treatment (Hatakeyama et al., 2011).

  • Investigation in Macromolecular Structures : m-PEG13-acid plays a role in studies involving the conformation of macromolecules in the gas phase, contributing to a deeper understanding of molecular structures and behaviors (von Helden et al., 1995).

  • Polyelectrolyte Networks and Drug Delivery : m-PEG13-acid is utilized in the formation of polyelectrolyte networks for drug delivery applications, particularly for macromolecular drugs, demonstrating its versatility in pharmaceutical applications (Lowman et al., 2000).

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of m-PEG13-acid . Contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved to fresh air .

Future Directions

M-PEG13-acid is a reagent grade compound used for research purposes . Its hydrophilic PEG spacer, which increases solubility in aqueous media, makes it a promising compound for future research .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG13-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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